molecular formula C17H19NO4S B2657552 4-((4-methoxyphenyl)sulfonyl)-N-phenylbutanamide CAS No. 923065-41-2

4-((4-methoxyphenyl)sulfonyl)-N-phenylbutanamide

Cat. No.: B2657552
CAS No.: 923065-41-2
M. Wt: 333.4
InChI Key: LDFROKDKZYRUMP-UHFFFAOYSA-N
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Description

“4-((4-methoxyphenyl)sulfonyl)-N-phenylbutanamide” is a compound that likely contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon group), and a phenylbutanamide group (a four-carbon chain attached to a phenyl group and an amide group) .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, sulfonylation reactions have been studied extensively. For instance, a study reported a novel electron donor-acceptor (EDA) complex employing tris(4-methoxyphenyl)amine as a catalytic donor for the sulfonylation of alkenes using inexpensive and readily available sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall geometry and electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the sulfonyl and amide groups, both of which are polar and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

  • Cancer Research and Treatment :

    • Sulfonamide-focused libraries, including compounds like 4-methoxybenzenesulfonamide, have been evaluated for their antitumor potential. Some of these compounds have shown to be potent cell cycle inhibitors and progressed to clinical trials, indicating their potential in cancer treatment (Owa et al., 2002).
    • Comparative studies of potential cancer biomarkers have included sulfonamide compounds like 4-methoxybenzenesulfonamide. These studies provide insights into new methods for cancer imaging and diagnosis (Zheng et al., 2004).
  • Materials Science for Fuel Cells :

    • Research into polymers containing methoxyphenyl groups, similar to 4-methoxybenzenesulfonamide, has led to the development of new materials for proton exchange membranes in fuel cells. These materials show high proton conductivities and low methanol permeabilities, which are crucial for efficient and safe fuel cell operation (Wang et al., 2012).
  • Molecular Electronics :

    • In the field of molecular electronics, simple aryl bromides, similar in structure to 4-methoxybenzenesulfonamide, serve as precursors for molecular wires. These compounds are used for creating efficient electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
  • Drug-Tubulin Interactions in Cancer Cells :

    • Studies on sulfonamide drugs interacting with tubulin in cancer cells have revealed insights into how these compounds affect cancer cell division. This research is important for developing new cancer treatments (Banerjee et al., 2005).
  • Environmental Biodegradation :

    • Research on the biodegradation of sulfonamides in the environment has led to a better understanding of how these compounds are broken down by microorganisms. This is crucial for assessing the environmental impact of pharmaceuticals (Ricken et al., 2013).

Safety and Hazards

The safety and hazards associated with “4-((4-methoxyphenyl)sulfonyl)-N-phenylbutanamide” are not known. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-15-9-11-16(12-10-15)23(20,21)13-5-8-17(19)18-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFROKDKZYRUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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